molecular formula C11H9BrN2O B12986977 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B12986977
M. Wt: 265.11 g/mol
InChI Key: QUPUBATVTYMPLD-UHFFFAOYSA-N
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Description

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the tricyclic indole structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The compound may also interact with DNA, interfering with its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one stands out due to its bromine substitution, which can enhance its biological activity and specificity. This substitution can also influence its chemical reactivity, making it a valuable compound for further research and development .

Biological Activity

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anti-cancer and antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H9BrN2OC_{11}H_{9}BrN_{2}O, with a molecular weight of 265.11 g/mol. The compound features a bromine atom at the 6-position of the pyridoindole framework, which is believed to influence its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods. One prominent method involves the reaction of specific precursors under controlled conditions to yield the desired compound with high purity and yield.

Example Synthesis Reaction

Reagents Reaction Conditions Yield
Sodium carbonateTetrahydrofuran at 25°C for 1.33 hours98%

This synthesis method highlights the efficiency in producing the compound for further biological testing.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. It has been tested against various cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)15.2Induction of apoptosis
MCF7 (Breast)12.5Cell cycle arrest
HeLa (Cervical)10.8Inhibition of proliferation

The mechanism of action primarily involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Antibacterial Activity

In addition to its anticancer effects, this compound has shown antibacterial activity against specific strains of bacteria. Notably:

  • Streptococcus pneumoniae : Exhibited significant inhibitory action on bacterial growth.
  • Mechanism : The compound targets the FtsZ protein involved in bacterial cell division.

This specificity suggests potential for developing narrow-spectrum antibiotics based on this compound's structure.

Study 1: Anti-Cancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against human cancer cell lines. The results indicated a dose-dependent response with notable selectivity towards cancer cells compared to normal cells.

Study 2: Antibacterial Mechanism

Another investigation focused on its antibacterial properties revealed that the compound binds to unique residues in the FtsZ protein of S. pneumoniae, disrupting its function and leading to cell death. This study provides a structural basis for its antibacterial action and suggests avenues for further research into similar compounds.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

6-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H9BrN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-5,7,10,14H,(H,13,15)

InChI Key

QUPUBATVTYMPLD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2C1C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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